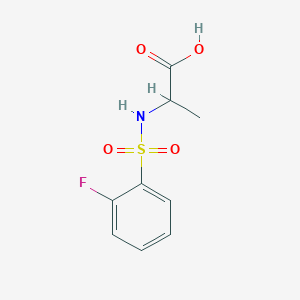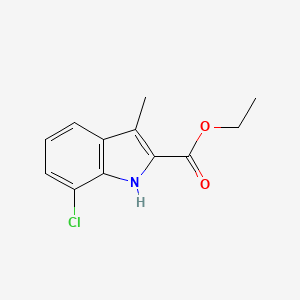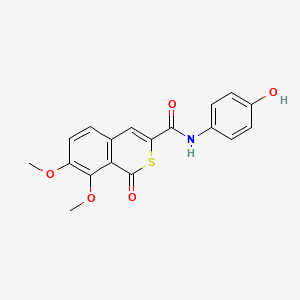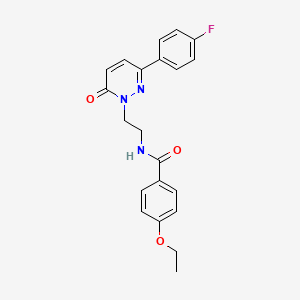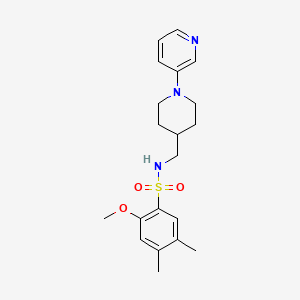
2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential pharmacological properties. For instance, the synthesis of a Schiff base from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde has been reported, which involves the formation of enol-imines in both solid state and solution . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been achieved, with the crystal structure showing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network . These examples suggest that the synthesis of complex sulfonamide derivatives often involves multi-step reactions and careful consideration of intermolecular interactions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their physical and chemical properties. For example, the crystal structure of a Schiff base sulfonamide derivative has been determined, showing the existence of enol-imines and highlighting the importance of tautomerism in determining photochromic and thermochromic characteristics . Additionally, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]sulfonamide derivatives have been reported, with differences in torsion angles and hydrogen bonding patterns affecting the overall molecular conformation .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions, often as ligands in metal coordination complexes. For instance, a dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide has been synthesized, and its structure and spectroscopic properties have been analyzed, revealing antiferromagnetically coupled dimers . These findings suggest that sulfonamide derivatives can form stable complexes with metals, which can be analyzed using techniques such as EPR, IR, Raman, and UV-Vis spectroscopy.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Studies have synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for type II photosensitizers used in PDT for cancer treatment, highlighting the compounds' potential in medical research and therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives, including benzenesulfonamide compounds, on iron have been evaluated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the compounds' adsorption behaviors and their effectiveness as corrosion inhibitors, which is relevant for materials science and engineering (Kaya et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-11-19(26-3)20(12-16(15)2)27(24,25)22-13-17-6-9-23(10-7-17)18-5-4-8-21-14-18/h4-5,8,11-12,14,17,22H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBLJCGTGZOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)
![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)
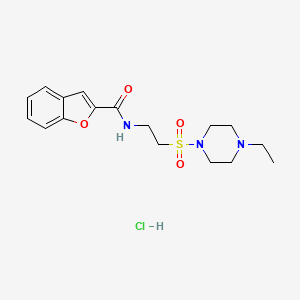
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)
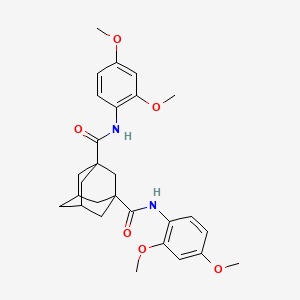
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)
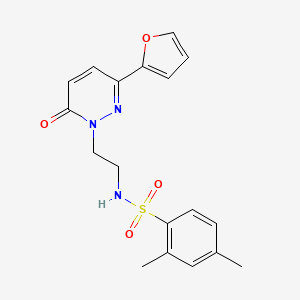
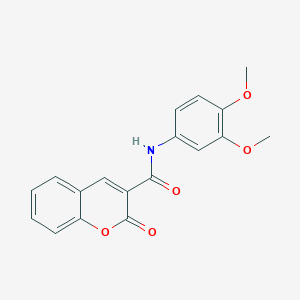
![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
